1'-(piperidin-1-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
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Overview
Description
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a piperidine ring and an isoquinoline moiety, makes it a versatile intermediate for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperidine and isoquinoline units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s reactivity and versatility make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarbonyl chloride: A related compound used in the synthesis of various organic molecules.
4-Morpholinecarbonyl chloride: Another similar compound with applications in organic synthesis.
Dimethylcarbamyl chloride: Used in the preparation of carbamate derivatives.
Uniqueness
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(piperidine-1-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione |
InChI |
InChI=1S/C22H24N2O3/c25-19-17(20(26)23-12-6-1-7-13-23)18-16-9-3-2-8-15(16)14-22(10-4-5-11-22)24(18)21(19)27/h2-3,8-9H,1,4-7,10-14H2 |
InChI Key |
XKNPEHRWLVAOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3C4=CC=CC=C4CC5(N3C(=O)C2=O)CCCC5 |
Origin of Product |
United States |
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